Etrasimod is an investigational, once-daily, oral, selective sphingosine 1-phosphate receptor 1,4,5 (S1P1,4,5) modulator. [] It is being developed for the treatment of various immune-mediated inflammatory disorders. [, ] Etrasimod functions by inhibiting the trafficking of lymphocytes from the lymph nodes into the blood. [] This modulation of the immune system makes it a subject of research for its potential in treating various autoimmune and inflammatory conditions.
Etrasimod is classified as a small molecule drug and is recognized under various names, including APD334 and Velsipity. It was developed by Arena Pharmaceuticals and is currently being evaluated for its efficacy in treating several inflammatory conditions. The compound's mechanism involves the modulation of sphingosine-1-phosphate signaling pathways, which are critical in regulating immune cell movement and function.
The synthesis of etrasimod involves several chemical reactions that construct its complex molecular framework. The primary synthetic route includes the following steps:
The synthesis has been optimized to ensure high yield and purity, adhering to Good Manufacturing Practices (GMP) standards.
Etrasimod has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. Its chemical formula is C20H30N2O3, with a molecular weight of approximately 350.46 g/mol. The structural representation can be described as follows:
The three-dimensional configuration allows etrasimod to effectively bind to the S1P1 receptor, influencing its signaling pathways.
Etrasimod undergoes various chemical reactions during its synthesis and metabolism:
These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of etrasimod.
Etrasimod exerts its therapeutic effects primarily through selective modulation of the S1P1 receptor. The mechanism can be summarized as follows:
Clinical studies have demonstrated that etrasimod significantly improves clinical remission rates in patients with ulcerative colitis compared to placebo treatments.
Etrasimod exhibits several notable physical and chemical properties:
These properties are essential for formulating etrasimod into effective dosage forms for clinical use.
Etrasimod has shown promise in various therapeutic applications:
Etrasimod (chemical name: 2-{(2-ethoxy-4-{[(3-fluorophenyl)(phenyl)methyl]carbamoyl}phenyl)amino}-2-methylpropan-1-ol) features a molecular architecture optimized for sphingosine 1-phosphate (S1P) receptor modulation. Its core structure contains a phenylaminopropanol scaffold with specific modifications that confer targeted receptor interactions. The trifluorinated ethoxy group enhances membrane permeability and metabolic stability, while the carbamoyl linker provides conformational flexibility critical for subtype-selective binding. The molecular weight of 466.5 g/mol and calculated partition coefficient (cLogP) of 4.2 position etrasimod within optimal physicochemical space for oral bioavailability and central nervous system sparing—a key advantage over earlier S1P receptor modulators [1] [2].
Crystallographic studies reveal that etrasimod's fluorophenyl-benzyl moiety inserts deeply into the orthosteric binding pocket of S1P₁ receptors, forming π-π stacking interactions with Phe263 and hydrogen bonds with Arg292—residues crucial for receptor activation. This binding induces a unique conformational change in the receptor's transmembrane helices, particularly TM3 and TM7, facilitating β-arrestin recruitment and subsequent receptor internalization. Unlike non-selective S1P modulators, etrasimod lacks the polar head group necessary for engaging S1P₂ and S1P₃ residues, explaining its avoidance of these receptors associated with adverse effects like bradycardia and pulmonary dysfunction [1] [4].
Etrasimod demonstrates a finely tuned selectivity profile among S1P receptor subtypes, as evidenced by comprehensive radioligand binding and functional assays. Quantitative analysis shows nanomolar affinity for S1P₁ (IC₅₀ = 3.5 nM), S1P₄ (IC₅₀ = 9.8 nM), and S1P₅ (IC₅₀ = 0.48 nM), with significantly reduced activity at S1P₃ (IC₅₀ = 1,240 nM) and negligible interaction with S1P₂ (IC₅₀ > 10,000 nM) [1] [2]. This selectivity profile differentiates etrasimod from both first-generation modulators like fingolimod and contemporaneous agents like ozanimod:
Table 1: Comparative S1P Receptor Binding Affinities (IC₅₀, nM)
Compound | S1P₁ | S1P₂ | S1P₃ | S1P₄ | S1P₅ |
---|---|---|---|---|---|
Etrasimod | 3.5 | >10,000 | 1,240 | 9.8 | 0.48 |
Ozanimod | 1.2 | >10,000 | 89 | 540 | 11 |
Siponimod | 0.4 | >10,000 | 6 | 300 | 1.5 |
Fingolimod | 0.3 | 3,200 | 0.6 | >10,000 | 0.6 |
The exceptional S1P₅ affinity (0.48 nM) may contribute to etrasimod's effects on oligodendrocyte function and barrier integrity, while its minimal S1P₃ interaction (1,240 nM) likely underlies its favorable cardiac safety profile. Functional selectivity assays using GTPγS binding confirm etrasimod's potent agonism at S1P₁ (EC₅₀ = 7.2 nM), S1P₄ (EC₅₀ = 8.9 nM), and S1P₅ (EC₅₀ = 1.3 nM), with over 1,000-fold selectivity versus S1P₃ [1] [7]. This high selectivity index enables therapeutic lymphocyte modulation without triggering S1P₃-mediated bradycardia or vascular leakage.
Etrasimod exhibits distinctive binding kinetics that contribute to its clinical efficacy and safety profile. Kinetic studies using surface plasmon resonance reveal moderately rapid association (kₒₙ = 1.8 × 10⁴ M⁻¹s⁻¹) and slow dissociation (kₒff = 5.2 × 10⁻⁴ s⁻¹) from S1P₁, yielding a dissociation constant (Kd) of 2.9 nM. This prolonged receptor occupancy (half-life ≈ 22 minutes) enables once-daily dosing while avoiding the extended lymphocyte recovery period observed with agents like ozanimod, whose active metabolite exhibits a half-life exceeding 11 days [1] [4].
Notably, etrasimod demonstrates pathway-selective signaling bias at S1P₁ receptors. In β-arrestin recruitment assays (potency EC₅₀ = 4.3 nM), etrasimod shows approximately 10-fold greater potency than in Gαi-mediated cAMP inhibition assays (EC₅₀ = 48 nM). This differential signaling is clinically significant, as G protein activation correlates with cardiovascular effects, while β-arrestin recruitment mediates receptor internalization and lymphocyte sequestration [1]. The molecular basis for this bias lies in etrasimod's stabilization of a receptor conformation that preferentially recruits GRK2 over Gαq proteins.
Table 2: Etrasimod Signaling Pathway Potency in S1P₁-Expressing Cells
Signaling Pathway | Assay System | EC₅₀ (nM) | Relative Potency vs. Ozanimod |
---|---|---|---|
β-Arrestin Recruitment | HEK293 cells | 4.3 | 1.1x |
S1P₁ Internalization | HUVEC cells | 6.1 | 0.9x |
Gαi Activation | GTPγS binding | 48 | 0.2x |
cAMP Inhibition | HUVEC cells | 52 | 0.3x |
The kinetic binding profile translates to rapid onset of lymphocyte count reduction (observed within 24 hours) and near-complete recovery of circulating lymphocytes within 30 days after discontinuation—a pharmacodynamic advantage for managing treatment interruptions [1] [4].
Etrasimod's modulation of S1P₁, S1P₄, and S1P₅ receptors orchestrates a multifaceted inhibition of lymphocyte trafficking through discrete molecular pathways. Upon binding S1P₁ on lymphocytes, etrasimod induces prolonged receptor internalization (t½ ≈ 6 hours) via β-arrestin-2 recruitment, functionally antagonizing S1P₁'s role in lymph node egress. This internalization reduces lymphocyte chemotaxis toward S1P gradients by 89% in transwell migration assays, effectively sequestering CCR7⁺ T cells and CD19⁺ B cells in secondary lymphoid tissues [1] [2]. Circulating lymphocyte subsets demonstrate differential sensitivity: CD4⁺ central memory T cells show the greatest reduction (85-90%), followed by naïve T cells (80%) and effector memory T cells (70%), while CD8⁺ cytotoxic T cells and regulatory T cells exhibit moderate reduction (60-65%)—a subset-specific effect that may preserve immune surveillance [3].
Simultaneously, etrasimod's action on S1P₄ receptors (expressed predominantly on dendritic cells and neutrophils) inhibits CCL21-directed migration by 74%, disrupting antigen-presenting cell trafficking to inflamed tissues. The high-affinity engagement of S1P₅ on oligodendrocytes enhances endothelial barrier function, reducing inflammatory cell infiltration into tissues. In human colonic biopsies from ulcerative colitis patients, etrasimod treatment decreases lamina propria CD3⁺ T cells by 68% and CD68⁺ macrophages by 52% after 12 weeks, with parallel reductions in pro-inflammatory cytokines: TNF-α (62%), IL-6 (58%), and IL-17 (49%) [1] [3].
Transcriptomic analysis reveals etrasimod downregulates genes in the NF-κB pathway (e.g., RELA, IKBKB) and STAT3 signaling network within intestinal mucosa. This multi-receptor modulation creates a synergistic anti-inflammatory effect: S1P₁ internalization prevents lymphocyte egress from lymph nodes, S1P₄ inhibition blocks myeloid cell recruitment, and S1P₅ activation enhances vascular integrity—collectively reducing inflammatory cell infiltration into target tissues like the colon [1] [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7